- Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

Cas no 94-53-1 (Piperonylic acid)

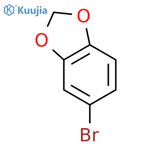

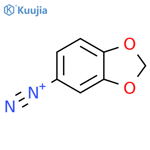

Piperonylic acid structure

Nome del prodotto:Piperonylic acid

Piperonylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzo[d][1,3]dioxole-5-carboxylic acid

- 3,4-Methylenedioxybenzoic acid

- Piperonylic acid, (3,4-Methylenedioxybenzoic acid)

- 3,4-Methylendioxy-benzoic acid

- 1-3-Benzodioxole-5-carboxylic acid~3,4-(Methylenedioxy)benzoic acid

- Piperonylic acid

- 1,3-BENZODIOXOLE-5-CARBOXYLIC ACID

- 3,4-methylenedioxybenzenecarboxylic acid

- 5-benzodioxolecarboxylicacid

- heliotropicacid

- PIPEROYLICACID

- RARECHEM AL BO 0210

- 3,4-(Methylenedioxy)benzoic Acid

- Piperonylic acid (6CI, 7CI, 8CI)

- 1,3-Dioxaindane-5-carboxylic acid

- 2H-1,3-Benzodioxole-5-carboxylic acid

- 3,4-Dioxymethylenebenzoic acid

- 5-Benzodioxolecarboxylic acid

- Heliotropic acid

- NSC 10072

- NSC 119055

- Protocatechuic acid methylene ether

-

- MDL: MFCD00005830

- Inchi: 1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)

- Chiave InChI: VDVJGIYXDVPQLP-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=C2C(OCO2)=CC=1)O

- BRN: 150206

Proprietà calcolate

- Massa esatta: 166.02700

- Massa monoisotopica: 166.027

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 12

- Conta legami ruotabili: 1

- Complessità: 192

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: niente

- Superficie polare topologica: 55.8A^2

- XLogP3: niente

Proprietà sperimentali

- Colore/forma: Prismatico bianco o aghi come cristalli.

- Densità: 1.3579 (rough estimate)

- Punto di fusione: 229-231 °C (lit.)

- Punto di ebollizione: 254.32°C (rough estimate)

- Punto di infiammabilità: 139.6℃

- Indice di rifrazione: 1.5090 (estimate)

- Coefficiente di ripartizione dell'acqua: Leggermente solubile

- PSA: 55.76000

- LogP: 1.11350

- Merck: 7477

- FEMA: 2420

- Solubilità: È leggermente solubile in acqua, cloroformio, etanolo freddo e etere dietile.

Piperonylic acid Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Danger

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 22-37/38-41

- Istruzioni di sicurezza: S26-S36/37/39

- RTECS:DF4912765

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R22; R37/38; R41

- TSCA:Yes

- Condizioni di conservazione:Store at room temperature

Piperonylic acid Dati doganali

- CODICE SA:29329970

- Dati doganali:

Codice doganale cinese:

2932999099Panoramica:

293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Piperonylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P33150-25g |

Piperonylic acid |

94-53-1 | 25g |

¥108.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D504459-25g |

Piperonylic acid |

94-53-1 | 97% | 25g |

$120 | 2024-05-24 | |

| Ambeed | A251901-5g |

Benzo[d][1,3]dioxole-5-carboxylic acid |

94-53-1 | 98% | 5g |

$5.0 | 2025-02-22 | |

| TargetMol Chemicals | TN6848-50mg |

Piperonylic acid |

94-53-1 | 98% | 50mg |

¥ 150 | 2023-09-15 | |

| Ambeed | A251901-500g |

Benzo[d][1,3]dioxole-5-carboxylic acid |

94-53-1 | 98% | 500g |

$149.0 | 2025-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92533-50G |

2H-1,3-benzodioxole-5-carboxylic acid |

94-53-1 | 97% | 50g |

¥ 204.00 | 2023-03-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P33150-5g |

Piperonylic acid |

94-53-1 | 5g |

¥38.0 | 2021-09-08 | ||

| Life Chemicals | F3318-0150-1g |

Piperonylic acid |

94-53-1 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160472-25G |

Piperonylic acid |

94-53-1 | >98.0% | 25g |

¥60.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160472-100g |

Piperonylic acid |

94-53-1 | >98.0% | 100g |

¥188.90 | 2023-09-01 |

Piperonylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene , Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ; 1 - 24 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Monosodium phosphate , Hydrogen peroxide , Sodium chlorite Solvents: Acetonitrile , Water ; 2 h, 15 °C

Riferimento

- Convergent Synthesis of Pancratistatin from Piperonal and Xylose, European Journal of Organic Chemistry, 2009, (27), 4666-4673

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 20 min, rt → 65 °C

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

Riferimento

- Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

Synthetic Routes 4

Condizioni di reazione

1.1 Solvents: Water ; 30 °C

1.2 Reagents: Sulfuric acid ; pH 2

1.2 Reagents: Sulfuric acid ; pH 2

Riferimento

- Biotransformations of propenylbenzenes by an Arthrobacter sp. and its t-anethole blocked mutants, Journal of Biotechnology, 2003, 105, 61-70

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene , Water ; rt; 4 h, 85 °C

Riferimento

- PEG1000-DAIL/toluene temperature-dependent biphasic system that regulate homogeneously catalyzed oxidation of primary alcohols to carboxylic acids, Acta Chimica Slovenica, 2010, 57(4), 927-930

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate, Tetrahedron Letters, 2014, 55(41), 5671-5675

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Water Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 3 h, 10 bar, rt

Riferimento

- Visible-Light-Mediated Hydroxycarbonylation of Diazonium Salts, Advanced Synthesis & Catalysis, 2018, 360(17), 3401-3405

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Benzyltrimethylammonium tribromide Solvents: Water

Riferimento

- Oxidation using quaternary ammonium polyhalides. V. Selective oxidation of benzyl alcohols by the use of benzyltrimethylammonium tribromide, Bulletin of the Chemical Society of Japan, 1989, 62(11), 3748-9

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Riferimento

- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer, Organic Letters, 2021, 23(17), 6648-6653

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Potassium carbonate , Platinum Solvents: Water ; 80 °C

Riferimento

- Platinum nanoparticles supported on polymeric ionic liquid functionalized magnetic silica: effective and reusable heterogeneous catalysts for the selective oxidation of alcohols in water, RSC Advances, 2016, 6(108), 106769-106777

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 25 min, 60 °C

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Riferimento

- Method for preparing aromatic carboxylic acid compound, China, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation, Organic Letters, 2017, 19(6), 1286-1289

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: 2069173-90-4 Solvents: Toluene ; 12 h, 120 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Acceptorless dehydrogenation of primary alcohols to carboxylic acids by self-supported NHC-Ru single-site catalysts, Journal of Catalysis, 2022, 408, 165-172

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Dipropylene glycol dimethyl ether ; rt; 10 h, 80 °C

Riferimento

- Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air, ACS Sustainable Chemistry & Engineering, 2018, 6(4), 4916-4921

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C

Riferimento

- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst, ChemCatChem, 2018, 10(6), 1253-1257

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: 2-Methyl-2-butene , Sodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- A Domino Amidation Route to Indolines and Indoles: Rapid Syntheses of Anhydrolycorinone, Hippadine, Oxoassoanine, and Pratosine, Organic Letters, 2005, 7(21), 4777-4779

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Potassium chloride , 1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ; 24 h, 1 atm, 70 °C

Riferimento

- Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives, Green Chemistry, 2022, 24(17), 6511-6516

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Potassium persulfate , Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Water ; 24 h, 50 °C

Riferimento

- An efficient chromium(III)-catalyzed aerobic oxidation of methylarenes in water for the green preparation of corresponding acids, Dalton Transactions, 2021, 50(36), 12413-12418

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetramethylammonium bromide Solvents: Water ; pH 9, 25 - 30 °C; 30 °C → 45 °C; 3 h, 40 - 45 °C

Riferimento

- Method for preparation of piperonylic acid with heliotropine by phase transfer catalysis oxidation, China, , ,

Piperonylic acid Raw materials

- 1,3-Benzodioxol-5-yl-1H-pyrazol-1-ylmethanone

- (2H-1,3-benzodioxol-5-yl)boronic acid

- Ethyl acetoacetate

- Borate(1-),tetrafluoro-

- Piperonyl alcohol

- 4-Bromo-1,2-methylenedioxybenzene

- 1,3-Benzodioxole-5-diazonium

- 5-Methyl-1,3-benzodioxole

Piperonylic acid Preparation Products

Piperonylic acid Letteratura correlata

-

Jinliang Yang,Fei Xu,Suqing Shi,Jun Nie Photochem. Photobiol. Sci. 2012 11 1377

-

Robin Cauwenbergh,Vishakha Goyal,Rakesh Maiti,Kishore Natte,Shoubhik Das Chem. Soc. Rev. 2022 51 9371

-

Tom Coleman,Rebecca R. Chao,John B. Bruning,James J. De Voss,Stephen G. Bell RSC Adv. 2015 5 52007

-

Da-Liang Zhu,Hong-Xi Li,Ze-Ming Xu,Hai-Yan Li,David J. Young,Jian-Ping Lang Org. Chem. Front. 2019 6 2353

-

5. 142. The constitution of croweacinA. R. Penfold,G. R. Ramage,J. L. Simonsen J. Chem. Soc. 1938 756

94-53-1 (Piperonylic acid) Prodotti correlati

- 94525-01-6(Sodium aspartate)

- 1341346-12-0((but-3-yn-1-yl)(dimethylsulfamoyl)amine)

- 7464-14-4(2-Hydroxy-5-methyl-3-nitropyridine)

- 2179038-47-0(6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid)

- 2228757-14-8(4-methyl-4-{1H-pyrrolo2,3-bpyridin-3-yloxy}piperidine)

- 1805547-95-8(2-(Chloromethyl)-3-(difluoromethyl)-5-iodo-4-methylpyridine)

- 2228825-33-8(1-1-(2-phenylphenyl)cyclopropylethan-1-one)

- 2089562-57-0(1-(2-Azidoethyl)-1H-pyrazol-5-amine)

- 1448129-31-4(1-4-({4-2-(hydroxymethyl)pyrrolidin-1-ylpiperidin-1-yl}sulfonyl)phenylethan-1-one)

- 926222-73-3(2-bromo-4-fluoro-5-sulfamoylbenzoic acid)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:94-53-1)Piperonylic acid

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta